4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole
Overview
Description
4-Bromo-1,5-dimethyl-3-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is a derivative of pyrazole, a class of compounds known for their versatility in organic synthesis and medicinal chemistry . The presence of bromine, methyl, and phenyl groups in its structure makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole typically involves the condensation of 1,3-diketones with arylhydrazines . One common method includes the reaction of 1-phenyl-3-methyl-1H-pyrazol-5-ol with bromine under controlled conditions to introduce the bromine atom at the 4-position . The reaction is usually carried out in the presence of a catalyst such as titanium tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,5-dimethyl-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Catalysts: Palladium catalysts are often used in substitution reactions to facilitate the process.
Major Products
The major products formed from these reactions depend on the reagents used. For example, substitution with sodium azide can produce azido derivatives, while reactions with potassium cyanide can yield cyano derivatives .
Scientific Research Applications
4-Bromo-1,5-dimethyl-3-phenyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity . The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it has been reported to inhibit oxidative phosphorylation and calcium uptake in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: Shares the bromine and pyrazole structure but lacks the methyl and phenyl groups.
3,5-Dimethyl-1-phenylpyrazole: Similar structure but without the bromine atom.
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: A more complex derivative with additional functional groups.
Uniqueness
4-Bromo-1,5-dimethyl-3-phenyl-1H-pyrazole is unique due to the combination of its bromine, methyl, and phenyl groups, which confer distinct reactivity and biological activity compared to other pyrazole derivatives .
Properties
IUPAC Name |
4-bromo-1,5-dimethyl-3-phenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-8-10(12)11(13-14(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKJWFMNZTVFEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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